molecular formula C14H14N2O2S B1148232 Benzaldehyde tosylhydrazone CAS No. 1666-17-7

Benzaldehyde tosylhydrazone

Cat. No. B1148232
CAS RN: 1666-17-7
M. Wt: 274.34 g/mol
InChI Key: FZFLTDNAHASQQC-PTNGSMBKSA-N
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Description

Benzaldehyde tosylhydrazone (BTH) is an important intermediate in the synthesis of a variety of compounds. It is a white crystalline solid with a melting point of 113-115°C. BTH is an important component in the synthesis of pharmaceuticals, dyes, and other organic compounds. BTH can be synthesized from benzaldehyde and tosylhydrazine. It has been used in the synthesis of many drugs, such as ibuprofen and ciprofloxacin. BTH is also used as a reagent in the synthesis of other compounds, such as imidazole and piperazine.

Scientific Research Applications

  • Generation and Reactions of Phenylcarbene : Benzaldehyde tosylhydrazone, when treated with sodium methoxide in various solvents, yields products from phenylcarbene. This is significant in the study of phenylcarbene chemistry and its reactions with different solvents (Nozaki, Noyori, & Sisido, 1964).

  • Catalytic and Asymmetric Epoxidation of Carbonyl Compounds : this compound is utilized in a protocol for in situ generation of diazo compounds, applied in sulfur-ylide mediated epoxidation reactions. This demonstrates its utility in asymmetric synthesis and the generation of epoxides from carbonyl compounds (Aggarwal et al., 2003).

  • Cyclisation Studies with Arylcarbene Precursors : The thermal and photolytic decompositions of benzaldehyde tosylhydrazones have been explored for cyclisation reactions. Such studies are pivotal in the synthesis of heterocyclic compounds, demonstrating the versatility of benzaldehyde tosylhydrazones in organic synthesis (Garner, Mobbs, Suschitzky, & Millership, 1971).

  • Photocatalytic Hydrogen Evolution and Selective Benzaldehyde Production : In a study on photocatalytic reactions, this compound is used for selective oxidation of benzyl alcohols, coupled with hydrogen evolution. This showcases its potential application in green chemistry and sustainable chemical processes (Hao et al., 2019).

  • Sustainable Synthesis of Benzaldehyde : Research has also been conducted on the sustainable synthesis of benzaldehyde, an important chemical in various industries. This highlights the broader application of this compound in industrial processes and its role in promoting eco-friendly methodologies (Li et al., 2018).

  • Oxidation and Reduction Processes : Studies on the oxidation and reduction of benzaldehyde provide insights into its transformations and reactivity. This knowledge is crucial in applications where benzaldehyde is a key intermediate or product (Haffad et al., 1997).

Mechanism of Action

Target of Action

Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .

Mode of Action

This compound undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .

Biochemical Pathways

This compound is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .

Safety and Hazards

Benzaldehyde tosylhydrazone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde tosylhydrazone involves the reaction of tosylhydrazine with benzaldehyde in the presence of a catalyst.", "Starting Materials": [ "Benzaldehyde", "Tosylhydrazine", "Catalyst (such as p-toluenesulfonic acid or sulfuric acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve tosylhydrazine in the solvent", "Add the catalyst to the solution", "Slowly add benzaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold solvent and dry it in a vacuum oven", "Recrystallize the solid from a suitable solvent to obtain pure Benzaldehyde tosylhydrazone" ] }

CAS RN

1666-17-7

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11-

InChI Key

FZFLTDNAHASQQC-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer was charged with 93.0 g (0.5 mol) of p-toluenesulfonohydrazide and 700 ml of methanol, and 63.6 g (0.6 mol) of benzaldehyde was dropwise added thereto in one hour while stirring at room temperature and heated under reflux for about 5 hours. The reaction liquid was cooled down to 20° C. or lower, and then crystal was filtered off and dried under reduced pressure, whereby white crystal was obtained.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

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